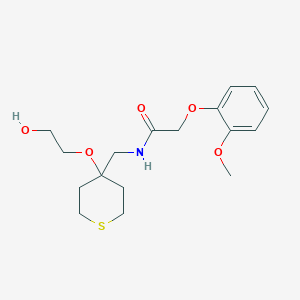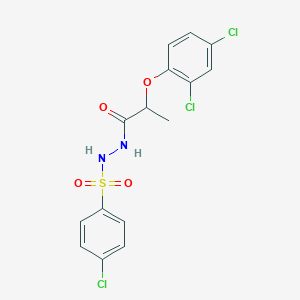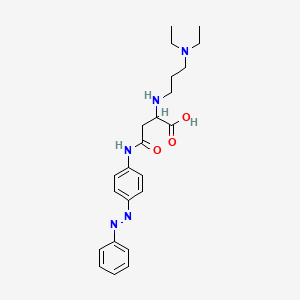
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide, also known as IQ-1S, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. IQ-1S has been shown to inhibit the activity of the Wnt/β-catenin pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Electrochemical and Photocatalytic Properties
Introducing a quinoline–imidazole–monoamide ligand into various reaction systems has led to the synthesis of octamolybdate-based complexes. These complexes exhibit significant electrocatalytic activities, including reduction properties for inorganic substances and oxidation properties for ascorbic acid. Additionally, they possess photocatalytic properties for degrading organic dyes, demonstrating the potential of such compounds in environmental remediation and catalysis applications (Li et al., 2020).
Ethylene Oligomerization Catalysis
Nickel complexes derived from benzamide derivatives, including structures related to the N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-5-methylisoxazole-3-carboxamide, have shown good to high activities in ethylene oligomerization. This highlights the role of such compounds in industrial catalysis, particularly in the production of polymers and petrochemicals (Wang, Shen, & Sun, 2009).
Potential Anti-fibrotic Drug
A study on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor related to this compound showed promise as an effective oral anti-fibrotic drug. The compound suppresses renal and hepatic fibrosis, indicating potential applications in treating fibrotic diseases (Kim et al., 2008).
Selective Allosteric Enhancement at Human A3 Adenosine Receptors
A series of 1H-imidazo-[4,5-c]quinolines, structurally similar to this compound, has been identified as selective allosteric enhancers of human A3 adenosine receptors. These compounds have the potential for therapeutic applications in conditions such as brain ischemia and other hypoxic conditions (Gao et al., 2002).
Antimicrobial and Mosquito Larvicidal Activity
Synthesized derivatives of quinoxalin-2-carboxamides, including those structurally related to this compound, exhibited significant antimicrobial activity and were potent against mosquito larvae. This suggests potential applications in developing new antimicrobial agents and insecticides (Rajanarendar et al., 2010).
properties
IUPAC Name |
N-(2-imidazol-1-ylquinolin-8-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2/c1-11-9-14(21-24-11)17(23)19-13-4-2-3-12-5-6-15(20-16(12)13)22-8-7-18-10-22/h2-10H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSJSBOWEUDROT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(trifluoromethyl)-1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2831868.png)
![(E)-3-(2-(4-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(morpholine-4-carbonyl)acrylonitrile](/img/structure/B2831869.png)


![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2831874.png)
![4-(4-{Thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2831875.png)
![5-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2831876.png)


![[(3S,3Ar,6S,6aR)-6-(aminomethyl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]methanamine;dihydrochloride](/img/structure/B2831883.png)
![9-ethyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2831884.png)